molecular formula C28H29N5O5 B11430854 3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Cat. No.: B11430854
M. Wt: 515.6 g/mol
InChI Key: FQEQFUDJBMEQEX-UHFFFAOYSA-N
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Description

3-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a phenylpiperazine moiety, and a furan ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the phenylpiperazine and furan moieties. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quantity.

Chemical Reactions Analysis

Types of Reactions

3-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone oxides, while reduction could produce reduced quinazolinone derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C28H29N5O5

Molecular Weight

515.6 g/mol

IUPAC Name

3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C28H29N5O5/c34-25(29-19-22-9-6-18-38-22)12-13-32-27(36)23-10-4-5-11-24(23)33(28(32)37)20-26(35)31-16-14-30(15-17-31)21-7-2-1-3-8-21/h1-11,18H,12-17,19-20H2,(H,29,34)

InChI Key

FQEQFUDJBMEQEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC(=O)NCC5=CC=CO5

Origin of Product

United States

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